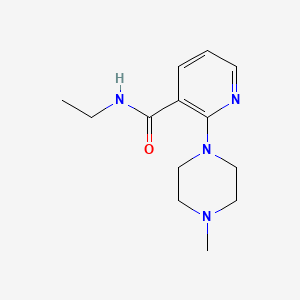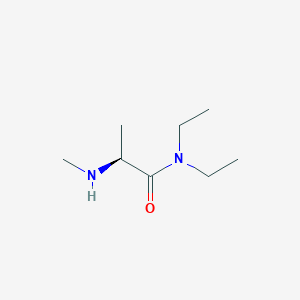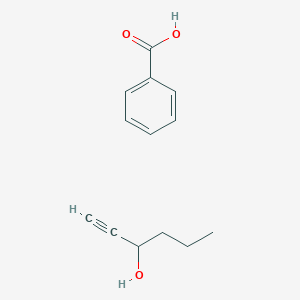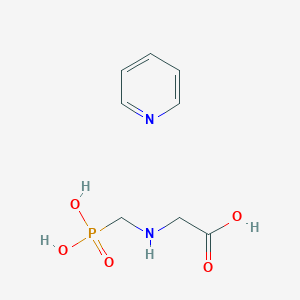
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulene derivatives are known for their interesting electronic properties and have been studied for various applications in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate typically involves the bromination of diethyl 2-hydroxyazulene-1,3-dicarboxylate. The process begins with the preparation of diethyl 2-hydroxyazulene-1,3-dicarboxylate, which is synthesized by reacting sodium with diethyl acetone-1,3-dicarboxylate in absolute ethanol . The bromination is then carried out using reagents such as N-bromosuccinimide (NBS) in a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions, typically in anhydrous ether or THF as solvents.
N-Bromosuccinimide (NBS): Employed for bromination reactions.
Tetrachloro-1,2-benzoquinone: Used for oxidation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:
Materials Science: Used in the development of conjugated polymers with improved electrical conductivity and proton responsiveness.
Organic Synthesis: Serves as a building block for synthesizing more complex azulene derivatives.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation, affecting the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-hydroxyazulene-1,3-dicarboxylate: A precursor in the synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Another halogenated azulene derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
52802-64-9 |
|---|---|
Fórmula molecular |
C16H15BrO5 |
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15BrO5/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,18H,3-4H2,1-2H3 |
Clave InChI |
VOYQPRPCNXCSOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


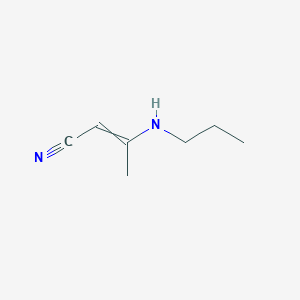
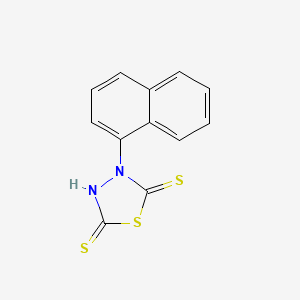
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
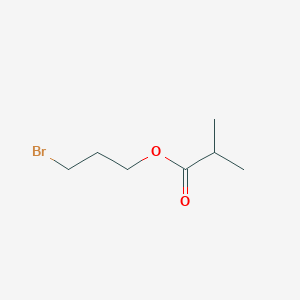

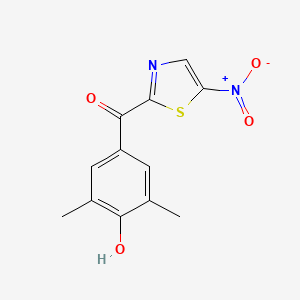
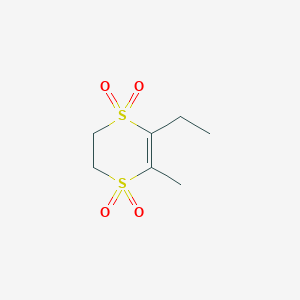
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
